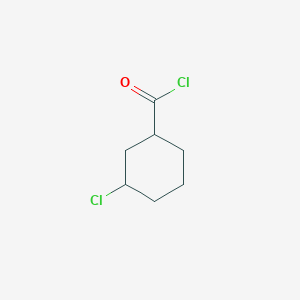
3-Chlorocyclohexane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarbonyl chloride, 3-chloro- is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclohexanecarbonyl chloride, where a chlorine atom is substituted at the third position of the cyclohexane ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonyl chloride, 3-chloro- can be synthesized through the chlorination of cyclohexanecarbonyl chloride. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In industrial settings, cyclohexanecarbonyl chloride, 3-chloro- is produced by reacting cyclohexanecarboxylic acid with thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
化学反应分析
Types of Reactions
Cyclohexanecarbonyl chloride, 3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to cyclohexanemethanol derivatives using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Cyclohexanecarboxylic Acid: Formed by hydrolysis.
科学研究应用
Cyclohexanecarbonyl chloride, 3-chloro- is used in various scientific research applications:
作用机制
The mechanism of action of cyclohexanecarbonyl chloride, 3-chloro- involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
相似化合物的比较
Similar Compounds
Cyclohexanecarbonyl chloride: The parent compound without the chlorine substitution.
Cyclopropanecarbonyl chloride: A smaller ring analog.
Cyclobutanecarbonyl chloride: A four-membered ring analog.
Phenylacetyl chloride: An aromatic analog.
Uniqueness
Cyclohexanecarbonyl chloride, 3-chloro- is unique due to the presence of the chlorine atom at the third position, which imparts distinct reactivity and properties compared to its analogs. This substitution can influence the compound’s steric and electronic characteristics, making it suitable for specific synthetic applications .
属性
CAS 编号 |
54417-92-4 |
|---|---|
分子式 |
C7H10Cl2O |
分子量 |
181.06 g/mol |
IUPAC 名称 |
3-chlorocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C7H10Cl2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4H2 |
InChI 键 |
LAZXZYFFWDONMF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC(C1)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)
![Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate](/img/structure/B13934179.png)
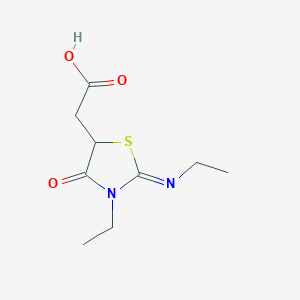
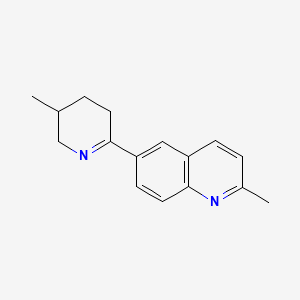
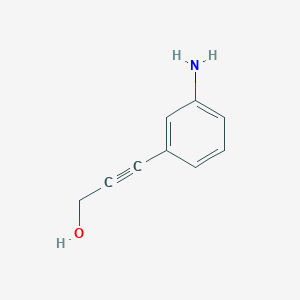
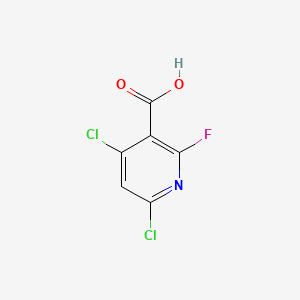
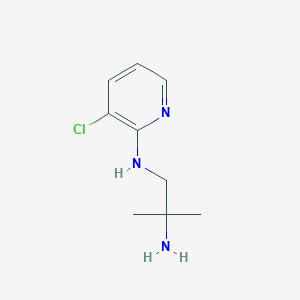
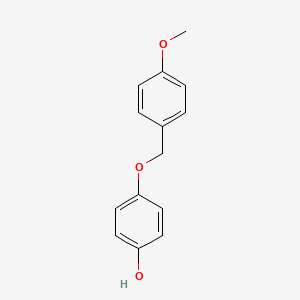
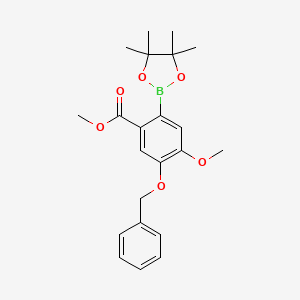
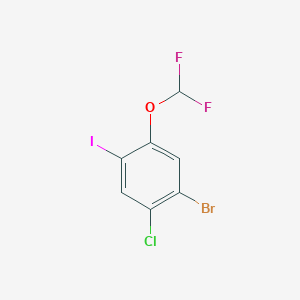
![Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro-](/img/structure/B13934208.png)
![Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate](/img/structure/B13934214.png)
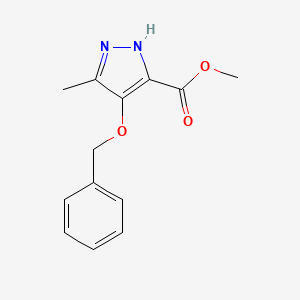
![Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B13934235.png)
